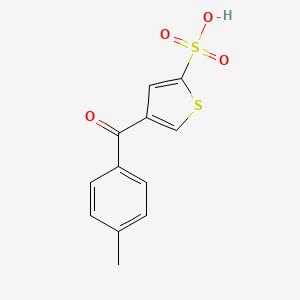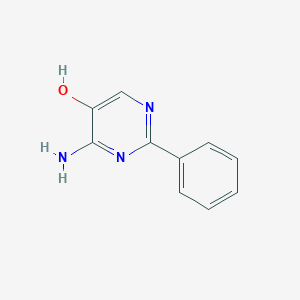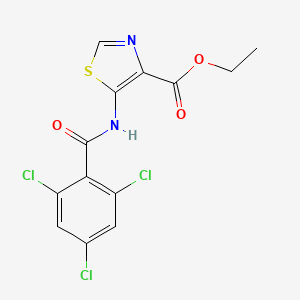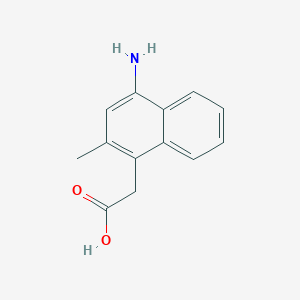![molecular formula C11H16N2O B13882663 2-Methyl-4-[(3-methylazetidin-3-yl)oxymethyl]pyridine](/img/structure/B13882663.png)
2-Methyl-4-[(3-methylazetidin-3-yl)oxymethyl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-[(3-methylazetidin-3-yl)oxymethyl]pyridine is an organic compound with the molecular formula C10H14N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique structure, which includes a pyridine ring substituted with a methyl group and an azetidine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(3-methylazetidin-3-yl)oxymethyl]pyridine can be achieved through various synthetic routes. One common method involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs Raney® nickel as a catalyst and a low boiling point alcohol, such as 1-propanol, at high temperatures . The reactions proceed with high selectivity, producing the desired product in good yields without the need for additional work-up or purification.
Industrial Production Methods
Industrial production of this compound may involve similar continuous flow methods due to their efficiency and reduced environmental impact. The use of heterogeneous catalysis and green chemistry principles ensures that the process is both economically and environmentally sustainable.
化学反応の分析
Types of Reactions
2-Methyl-4-[(3-methylazetidin-3-yl)oxymethyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures and pH levels, to ensure high yields and selectivity. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the compound.
科学的研究の応用
2-Methyl-4-[(3-methylazetidin-3-yl)oxymethyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of fine chemicals, polymers, and agrochemicals.
作用機序
The mechanism of action of 2-Methyl-4-[(3-methylazetidin-3-yl)oxymethyl]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-Methyl-2-[(3-methylazetidin-3-yl)oxy]pyridine
- 2-Methyl-4-[(3-methylazetidin-3-yl)oxy]pyridine
Uniqueness
2-Methyl-4-[(3-methylazetidin-3-yl)oxymethyl]pyridine is unique due to its specific substitution pattern on the pyridine ring and the presence of the azetidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
2-methyl-4-[(3-methylazetidin-3-yl)oxymethyl]pyridine |
InChI |
InChI=1S/C11H16N2O/c1-9-5-10(3-4-13-9)6-14-11(2)7-12-8-11/h3-5,12H,6-8H2,1-2H3 |
InChIキー |
UOFJZOZVMNOMRQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=C1)COC2(CNC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


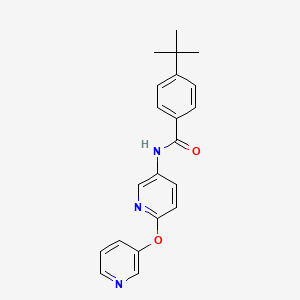

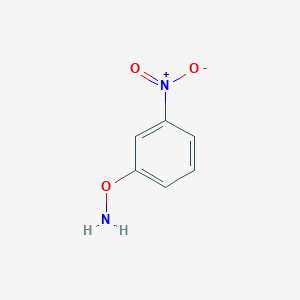
![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-acetyloxy-2-phenylpropanoate;hydrobromide](/img/structure/B13882591.png)
![1-Imidazo[1,2-a]pyridin-6-ylpropan-1-amine](/img/structure/B13882593.png)
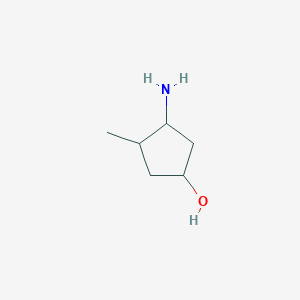
![1-[4-Bromo-2-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid](/img/structure/B13882604.png)

